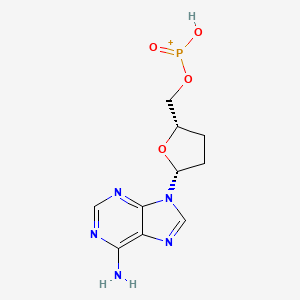
ddA-HP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ddA-HP” is a synthetic molecule that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to undergo specific chemical reactions, making it a valuable compound in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ddA-HP typically involves a series of well-defined chemical reactions. One common method includes the Dehydro-Diels-Alder reaction, which is a cyclization reaction between a diene and a dienophile. This reaction is often carried out under high-pressure conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as high-pressure reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
ddA-HP undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ddA-HP is used as a model compound to study various reaction mechanisms and to develop new synthetic methodologies. Its unique reactivity makes it an ideal candidate for exploring novel chemical transformations .
Biology
In biological research, this compound is used to investigate its potential as a therapeutic agent. Studies have shown that it can interact with specific biological targets, making it a promising compound for drug development .
Medicine
In medicine, this compound is being explored for its potential use in treating various diseases. Its ability to modulate specific molecular pathways has opened up new avenues for therapeutic interventions .
Industry
In industrial applications, this compound is used in the production of advanced materials and chemicals. Its unique properties make it valuable in the development of new products and technologies .
Mecanismo De Acción
The mechanism of action of ddA-HP involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological outcomes, depending on the specific pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ddA-HP include other derivatives of the Dehydro-Diels-Alder reaction products, such as various cyclohexadiene derivatives and other polycyclic aromatic compounds .
Uniqueness
What sets this compound apart from these similar compounds is its unique reactivity and the specific conditions under which it can be synthesized and utilized. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
142479-05-8 |
|---|---|
Fórmula molecular |
C10H13N5O4P+ |
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C10H12N5O4P/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(19-7)3-18-20(16)17/h4-7H,1-3H2,(H2-,11,12,13,16,17)/p+1/t6-,7+/m0/s1 |
Clave InChI |
SJLFIVXYOINYLK-NKWVEPMBSA-O |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1CC(OC1CO[P+](=O)O)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)



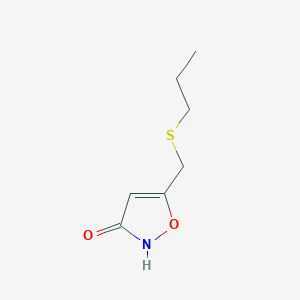
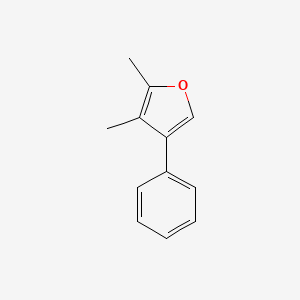
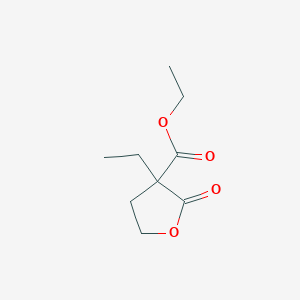
![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
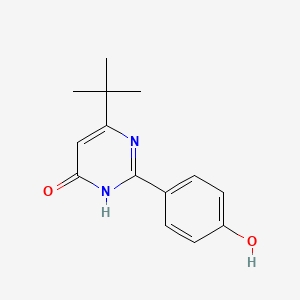

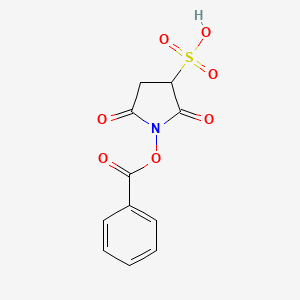
![N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B15212205.png)


